![molecular formula C18H15BrN2O2 B5056232 4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5056232.png)
4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
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Overview
Description
4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as molecular oxygen or radical cation salts.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Molecular oxygen, radical cation salts (e.g., tris(4-bromophenyl)aminium hexachloroantimonate).
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Amines, thiols, in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or reduced nitro derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline scaffold.
Mefloquine: Another antimalarial agent with structural similarities.
Uniqueness
4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and nitro groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-9-2-1-5-14(15)17-12-7-3-6-11(12)13-8-4-10-16(21(22)23)18(13)20-17/h1-6,8-12,17,20H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGSEBMJECUZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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